(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol

説明

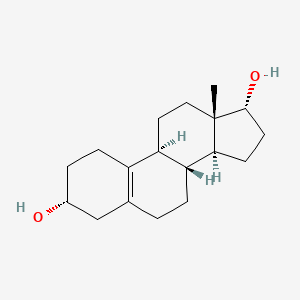

Structure

3D Structure

特性

IUPAC Name |

(3R,8R,9S,13S,14S,17R)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12-,14-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHQSODTBQCZDA-VKSRGFPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3CC[C@H](C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3alpha,17alpha Estr 5 10 Ene 3,17 Diol

De Novo Chemical Synthesis Strategies

De novo, or total, synthesis provides a pathway to steroid molecules without relying on natural starting materials. These routes are often lengthy and complex but offer the flexibility to introduce a wide variety of structural modifications.

Multistep Reaction Sequences and Total Synthesis Approaches

The total synthesis of the estrane (B1239764) core, the fundamental structure of (3alpha,17alpha)-Estr-5(10)-ene-3,17-diol, has been a significant objective in organic chemistry. One of the landmark achievements in this area is the Torgov-Ananchenko reaction. thieme-connect.comkisti.re.krlibretexts.orgresearchgate.net This convergent approach typically involves the reaction of a vinyl carbinol with a cyclic diketone to construct the C and D rings of the steroid nucleus onto a pre-existing AB-ring precursor. While not producing the target molecule directly, this methodology establishes the tetracyclic estrane skeleton, which can then be further modified.

Another conceptual approach is biomimetic synthesis, which mimics the natural cyclization of squalene (B77637) to form the steroid nucleus. nih.govresearchgate.netpressbooks.publibretexts.orgnih.gov These strategies involve the acid-catalyzed cyclization of a polyene precursor, designed to fold in a way that generates the characteristic ring system of steroids. While enzymatically controlled in nature, laboratory biomimetic syntheses can generate the core structure, which would then require several steps of functional group manipulation and stereochemical adjustment to yield this compound.

More recent strategies have employed advanced catalytic methods, such as metallacycle-mediated annulative cross-couplings, to construct the steroid core with high efficiency. nih.gov These methods provide rapid access to complex steroid intermediates that can be elaborated to the desired final product.

Stereoselective and Regioselective Control in Synthesis

Achieving the correct stereochemistry at positions C3 and C17 is the most critical challenge in synthesizing this compound. The desired product has a 3α-hydroxyl group, a 5(10)-double bond, and a 17α-hydroxyl group.

C17 Stereocenter: The 17α-hydroxyl group is generally the thermodynamically less stable epimer compared to the 17β-hydroxyl group due to steric hindrance from the C18-methyl group. Its formation often requires specific reagents or reaction conditions that favor thermodynamic control. The Meerwein-Ponndorf-Verley (MPV) reduction of a 17-keto steroid has been shown to be highly diastereoselective for the formation of 17α-hydroxy derivatives. nih.gov This selectivity is attributed to the reaction proceeding through a sterically demanding transition state that favors the approach of the hydride from the less hindered α-face.

C3 Stereocenter: The stereochemistry of the C3-hydroxyl group is determined during the reduction of a 3-keto group in an estr-5(10)-en-3-one intermediate. The outcome of this reduction (3α vs. 3β) is highly dependent on the choice of reducing agent and reaction conditions. Bulky reducing agents tend to attack from the less hindered equatorial direction (β-face), leading to the axial 3α-alcohol. In contrast, smaller hydride reagents may attack from the axial direction to give the equatorial 3β-alcohol.

Regioselectivity: The preservation of the 5(10)-double bond is also crucial. This unconjugated double bond is an enol-ether-like moiety that is sensitive to acidic conditions, which could cause it to migrate to the more stable conjugated 4(5)-position. Therefore, reactions must be carried out under neutral or basic conditions to maintain the integrity of this structural feature.

Utilization of Specific Reagents and Catalysts

Several key reactions and catalysts are instrumental in the synthesis of estrene diols with the desired stereochemistry. While a direct synthesis of the 3α,17α-diol is not explicitly detailed in a single procedure, the synthesis of its epimers and related compounds provides a clear toolbox of applicable reagents. nih.gov

| Reagent/Catalyst | Application in Synthesis of (3α,17α)-Estr-5(10)-ene-3,17-diol and Intermediates |

| Mitsunobu Reaction | Primarily used for the inversion of stereocenters, particularly alcohols. In a potential route, a readily available 17β-estradiol derivative could be converted to its 17α-epimer with clean inversion of stereochemistry. |

| Birch Reduction | This dissolving metal reduction is the key method for converting an aromatic A-ring, typical of estrogens like estradiol (B170435), into the 1,4-cyclohexadiene (B1204751) structure found in the target molecule's AB-ring system. This reaction creates the enol ether-like 5(10)-ene functionality. |

| Noyori Asymmetric Transfer Hydrogenation | This catalytic method is highly effective for the stereoselective reduction of ketones. While often used to produce the 3β-alcohol in related syntheses, selection of the appropriate chiral ligand and conditions could potentially direct the reduction of a 3-keto-estr-5(10)-ene towards the desired 3α-alcohol. nih.gov |

| Meerwein-Ponndorf-Verley (MPV) Reduction | This equilibrium-driven reduction of ketones using an aluminum alkoxide catalyst is particularly useful for producing the thermodynamically favored alcohol. For 17-ketosteroids, it has been shown to selectively produce the 17α-hydroxy epimer, making it a crucial tool for this synthesis. nih.gov |

| Grignard Additions | Grignard reagents can be used to introduce alkyl groups at the C17 position of a 17-keto steroid. For instance, reaction with ethynylmagnesium bromide followed by reduction could be a route to a 17α-ethynyl-17β-hydroxy intermediate, which could then be further modified. However, for the synthesis of the diol, reductive methods are more direct. |

Semisynthetic Approaches from Precursor Steroids

Semisynthesis, starting from abundant natural steroids, is often a more practical and economically viable approach than total synthesis for accessing rare or modified steroids.

Conversion Pathways from Related Estrenes, Estranes, or Aromatic Estrogens

The most logical precursors for the semisynthesis of this compound are common aromatic estrogens such as estrone (B1671321) or 17α-estradiol. nih.govwikipedia.org

A plausible synthetic sequence starting from Estrone would involve:

Reduction of the 17-ketone: The 17-keto group of estrone would first be reduced to the corresponding 17α-alcohol. As mentioned, the Meerwein-Ponndorf-Verley (MPV) reduction is an excellent candidate for this step, yielding 17α-estradiol with high diastereoselectivity. nih.gov

Protection of the 3-phenol: The phenolic hydroxyl group at C3 is acidic and would interfere with the subsequent Birch reduction. It is typically protected as a methyl ether.

Birch Reduction: The resulting 3-methoxy-17α-estradiol would then undergo a Birch reduction. This reaction reduces the aromatic A-ring to a 1,4-diene and, upon acidic workup (which must be carefully controlled to avoid double bond migration), hydrolyzes the enol ether to yield the intermediate 17α-hydroxy-estr-5(10)-en-3-one.

Stereoselective Reduction of the 3-ketone: The final step is the stereoselective reduction of the 3-keto group to the desired 3α-alcohol. This requires a reducing agent that favors the formation of the axial alcohol, such as a sterically hindered hydride source.

Chemoenzymatic Synthesis and Biocatalytic Modifications

Chemoenzymatic strategies combine the efficiency of chemical synthesis with the unparalleled selectivity of biocatalysts. biorxiv.orgresearchgate.netnih.govnih.govrsc.org Enzymes can perform highly specific transformations on the steroid nucleus, often under mild conditions and without the need for protecting groups.

The key transformations for producing this compound that are amenable to biocatalysis are the stereoselective reductions of the C3 and C17 ketones.

| Enzyme Class | Potential Application in Synthesis |

| 3-Ketosteroid Reductases (3-KSRs) | These enzymes, part of the aldo-keto reductase (AKR) superfamily, catalyze the reduction of 3-keto steroids. Specific isoforms, such as human AKR1C2 and AKR1C4, overwhelmingly favor the formation of 3α-diols from 5α-dihydro-substrates. nih.gov A suitable 3-KSR could be employed to reduce the 3-keto group of an estr-5(10)-en-3-one intermediate with high stereoselectivity for the 3α-alcohol. nih.govwikipedia.org |

| 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | While these enzymes typically interconvert 17-keto and 17β-hydroxy steroids, their substrate promiscuity and the possibility of protein engineering could potentially be exploited. Some microbial HSDs have been shown to be highly selective for producing 17β-hydroxysteroids. nih.gov To obtain the 17α-epimer, one would likely need to find or engineer an enzyme with reversed stereoselectivity, or use the enzyme for the oxidation of a 17β-alcohol to the ketone, which could then be reduced chemically to the 17α-alcohol. |

| Whole-Cell Biotransformation | Using whole microbial cells (e.g., Mycobacterium sp.) can be an effective way to perform steroid modifications. nih.gov These organisms contain a variety of steroid-modifying enzymes. A screening program could identify a microorganism capable of performing the desired reduction of a diketone precursor, potentially in a single fermentation step. |

This chemoenzymatic approach could start with a chemically synthesized estr-5(10)-ene-3,17-dione (B164560) intermediate. This precursor could then be subjected to sequential or simultaneous enzymatic reductions to install the two hydroxyl groups with the desired 3α and 17α stereochemistry.

Synthesis of Analogues and Labeled Probes for Mechanistic Research

The generation of specialized probes is a fundamental aspect of biochemical and pharmacological research on steroid hormones. For this compound, this involves the introduction of isotopic labels for metabolic tracing and the creation of derivatives tailored for studying interactions with biological macromolecules.

Isotopic Labeling Strategies (e.g., Deuteration)

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is an invaluable tool in mechanistic studies. The increased mass of deuterated compounds allows for their distinction from endogenous molecules in mass spectrometry-based assays, facilitating pharmacokinetic and metabolic studies. While specific literature detailing the deuteration of this compound is not abundant, established methods for structurally similar steroids provide a clear blueprint for its synthesis. A common strategy involves the use of deuterated reagents to introduce the isotope at specific positions.

For instance, a commercially available deuterated version, this compound-d3, is available, indicating the feasibility of its synthesis. lgcstandards.com A plausible synthetic approach can be inferred from the synthesis of related deuterated androstanes. The synthesis of 5-alpha-[16,16,17-²H₃]androstane-3-alpha,17-beta-diol was achieved from unlabeled androsterone. nih.gov This involved an initial exchange reaction using deuterated potassium methoxide (B1231860) to label the C16 position, followed by reduction of the 17-keto group with sodium borodeuteride, which also introduced a deuterium atom at the 17-position. nih.gov A similar strategy could likely be applied to a suitable precursor of this compound to achieve specific deuteration.

Table 1: Examples of Isotopically Labeled Steroids and Potential Labeling Reagents

| Compound | Isotopic Label | Potential Deuterating Reagent | Starting Material Example |

|---|---|---|---|

| This compound-d3 | d3 | Sodium borodeuteride, Deuterated potassium methoxide | Estrone derivative |

Derivatization for Receptor Binding and Enzymatic Studies (e.g., Glucuronides, Sulfates)

To investigate the interaction of this compound with receptors and its susceptibility to enzymatic modification, specific derivatives are synthesized. Glucuronide and sulfate (B86663) conjugates are of particular interest as they represent major metabolic fates of steroids in vivo.

The synthesis of glucuronide derivatives of steroids is a well-established process. For example, the 17-beta-glucuronide of a deuterated 5-alpha-androstane-3-alpha,17-beta-diol was synthesized using the Koenigs-Knorr reaction. nih.gov This reaction involves the coupling of the steroid with a protected glucuronic acid derivative, typically methyl-1-bromo-1-deoxy-2,3,4-tri-O-acetyl-alpha-D-glucopyranosuronate, followed by deprotection to yield the final glucuronide. nih.gov This methodology is broadly applicable to hydroxylated steroids and could be used to synthesize the 3- or 17-glucuronide of this compound.

For receptor binding assays, derivatization often involves the attachment of a reporter group, such as a fluorescent tag. A study on an estrogen receptor binding assay utilized a 17alpha-fluorescein-labeled estradiol derivative as a fluorescent ligand. nih.gov This highlights a common strategy where the steroid core is modified to allow for detection in competitive binding assays. The synthesis of such derivatives for this compound would enable its use in similar high-throughput screening platforms to determine its binding affinity for various receptors. nih.govmdpi.com

The synthesis and subsequent testing of various derivatives are crucial for understanding structure-activity relationships. For example, studies on D-homoestrone derivatives have shown that modifications to the steroid skeleton can significantly alter binding affinities for estrogen and progesterone (B1679170) receptors. nih.govresearchgate.net

Table 2: Examples of Steroid Derivatives for Biological Studies

| Derivative Type | Purpose | Synthetic Reaction Example | Key Reagents |

|---|---|---|---|

| Glucuronide | Metabolic studies | Koenigs-Knorr reaction | Methyl-1-bromo-1-deoxy-2,3,4-tri-O-acetyl-alpha-D-glucopyranosuronate |

| Fluorescently Labeled | Receptor binding assays | Coupling with a fluorescent dye | Fluorescein derivative |

Biosynthetic Pathways and Enzymatic Biotransformations of 3alpha,17alpha Estr 5 10 Ene 3,17 Diol

Proposed Biosynthetic Origins in Biological Systems (e.g., Mammalian, Equine)

While direct evidence for the endogenous production of (3alpha,17alpha)-Estr-5(10)-ene-3,17-diol in mammals is limited, its structural similarity to known steroid metabolites suggests it likely arises from the biotransformation of other endogenous or exogenous steroids. Research into related compounds, particularly in species like cattle and horses, indicates that estranediols are often metabolites of anabolic steroids. researchgate.net For instance, various isomers of estranediol, such as 5α-estrane-3β,17α-diol and 5β-estrane-3α,17α-diol, have been identified as metabolites of the synthetic anabolic steroid nandrolone (B1676933) in cattle. researchgate.net

Furthermore, the compound 5(10)-estrene-3β,17α-diol, a stereoisomer of the title compound, is recognized as a biological marker of pregnancy in mares, highlighting the relevance of this structural class in equine systems. researchgate.net This suggests that the metabolic pathways capable of producing such compounds are present in these animals. It is proposed that this compound could be formed as a minor metabolite of either endogenous steroid precursors or, more commonly, from the administration of synthetic anabolic steroids.

The biosynthesis of this compound is proposed to originate from C19 steroid precursors, such as the anabolic steroid nandrolone (19-nortestosterone). The formation involves several key enzymatic reactions.

The pathway likely involves the reduction of ketone groups at the C3 and C17 positions and a shift of the double bond. The formation of the 17α-hydroxyl group is a critical step, as the reduction of 17-ketosteroids often favors the 17β-isomer due to steric hindrance. researchgate.net However, the existence of 17α-hydroxysteroid dehydrogenase (17α-HSD) enzymes allows for the formation of the 17α-epimer. The 3α-hydroxyl configuration is formed by the action of 3α-hydroxysteroid dehydrogenase (3α-HSD) enzymes on a 3-keto group. The Δ-5(10) double bond is a feature that can arise from the metabolism of certain synthetic progestins or through specific reduction pathways of aromatic A-ring steroids. researchgate.net

Table 1: Proposed Precursors and Enzymatic Steps

| Proposed Precursor | Key Enzymatic Step | Enzyme Class (Proposed) | Resulting Feature |

| Nandrolone (or related 19-norsteroids) | Reduction of C17 ketone | 17α-Hydroxysteroid Dehydrogenase (17α-HSD) | 17α-hydroxyl group |

| 5(10)-estren-17α-ol-3-one | Reduction of C3 ketone | 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | 3α-hydroxyl group |

| Estrone (B1671321) (via Birch reduction mimicry) | A-ring reduction | Reductases | 5(10)-ene double bond |

The primary site for the metabolism of steroids, both endogenous and exogenous, is the liver, which contains a high concentration of the necessary enzymes. Therefore, the liver is the most probable location for the biotransformation of precursors into this compound.

However, other tissues are also known to be metabolically active in steroid conversions. Studies on related androgens have shown that their synthesis can occur in the testes. nih.gov The enzymes responsible for these transformations are located within specific cellular compartments. For example, hydroxysteroid dehydrogenases are often found in the cytoplasm and the endoplasmic reticulum. nih.gov Therefore, biosynthesis could potentially occur in extrahepatic tissues such as the testes, prostate, and adipose tissue, with the reactions localized to the cytoplasm and membrane-bound organelles. nih.govnih.gov

In Vitro and Ex Vivo Metabolic Fate and Metabolite Identification

Once formed, this compound is subject to further metabolism through Phase I and Phase II reactions, which modify its structure and facilitate its excretion from the body. researchgate.net

Phase I reactions introduce or expose functional groups. For this compound, the principal Phase I reactions would involve the oxidation of its two hydroxyl groups.

Oxidation: The 3α- and 17α-hydroxyl groups can be oxidized by their respective hydroxysteroid dehydrogenases (HSDs) to form ketone groups. This would lead to the formation of intermediates such as 17α-hydroxy-estr-5(10)-en-3-one, 3α-hydroxy-estr-5(10)-en-17-one, and ultimately, Estr-5(10)-ene-3,17-dione (B164560).

Hydroxylation: Additional hydroxyl groups could be added to the steroid nucleus by cytochrome P450 enzymes, a common metabolic pathway for steroids, creating various polyhydroxylated metabolites.

Isomerization: Metabolic inversion of the C3 hydroxyl group from the alpha to the beta configuration is also a possibility, as seen with related steroid diols. wikipedia.org

Phase II reactions involve the conjugation of the steroid with water-soluble molecules, a critical step for detoxification and elimination. The hydroxyl groups at the C3 and C17 positions of this compound are ideal sites for conjugation.

Glucuronidation: UDP-glucuronosyltransferase (UGT) enzymes can attach glucuronic acid to one or both hydroxyl groups, forming mono- and di-glucuronide conjugates. Related steroid diols are known to be excreted as glucuronide conjugates in bile. hmdb.ca

Sulfation: Sulfotransferase (SULT) enzymes can catalyze the transfer of a sulfonate group, forming sulfate (B86663) esters. Steroid diols have been found in feces as both monosulfate and disulfate fractions. hmdb.ca

These conjugated metabolites are significantly more water-soluble than the parent compound, allowing for their efficient excretion via urine or bile.

One of the key metabolites resulting from Phase I oxidation is Estr-5(10)-ene-3,17-dione. This compound is formed by the enzymatic oxidation of both the 3α- and 17α-hydroxyl groups of the parent molecule. Its formation represents a shift from a diol to a dione (B5365651) structure, which significantly alters its biological properties.

Table 2: Characterization of a Key Phase I Metabolite

| Metabolite Name | Parent Compound | Metabolic Reaction | Enzyme Class (Proposed) |

| Estr-5(10)-ene-3,17-dione | This compound | Oxidation | Hydroxysteroid Dehydrogenases (HSDs) |

Enzymology of this compound Biotransformations

The biotransformation of the steroid compound this compound is a complex process orchestrated by a variety of enzymes. While direct and extensive research specifically on this stereoisomer is limited, the metabolic fate of this compound can be inferred from the well-established enzymatic pathways that act on structurally similar steroids. The primary enzymes involved in the metabolism of such steroid structures include Cytochrome P450 monooxygenases (CYPs), Hydroxysteroid Dehydrogenases (HSDs), and Uridine Diphospho-glucuronosyltransferases (UGTs).

Characterization of Key Enzymes (e.g., Cytochrome P450s, Hydroxysteroid Dehydrogenases (HSDs), Uridine Diphospho-glucuronosyltransferases (UGTs))

The metabolism of steroids is a critical biological process for their activation, inactivation, and elimination. Several families of enzymes are responsible for these transformations.

Hydroxysteroid Dehydrogenases (HSDs): HSDs are a group of oxidoreductases that catalyze the interconversion of hydroxysteroids and ketosteroids. nih.gov These enzymes play a crucial role in regulating the biological activity of steroid hormones by modifying their functional groups at specific positions. nih.gov For example, 3α-HSDs and 3β-HSDs act on the hydroxyl group at the C3 position of the steroid A-ring. nih.govnih.gov The enzyme 3β-HSD is essential for the biosynthesis of all classes of steroid hormones, including androgens and estrogens. nih.gov Given the "3-alpha" configuration of the target compound, 3α-HSDs would be particularly relevant, potentially oxidizing the 3α-hydroxyl group to a ketone.

Uridine Diphospho-glucuronosyltransferases (UGTs): UGTs are a family of enzymes that catalyze the conjugation of a glucuronic acid moiety to various lipophilic molecules, including steroids. evitachem.com This process, known as glucuronidation, significantly increases the water solubility of the substrate, facilitating its excretion from the body. wikipedia.org Steroid glucuronides are major metabolites found in urine and bile. wikipedia.org UGTs are located in the endoplasmic reticulum of various tissues, with the liver being a primary site of activity. evitachem.com Different UGT isoforms exhibit substrate specificity. For example, UGT1A1 and UGT2B7 are known to glucuronidate estradiol (B170435). nih.gov It is highly probable that the hydroxyl groups of this compound serve as substrates for UGT enzymes, leading to the formation of glucuronide conjugates.

Table 1: Key Enzymes in Steroid Biotransformation

| Enzyme Family | General Function | Potential Role in this compound Metabolism |

|---|---|---|

| Cytochrome P450s (CYPs) | Oxidative metabolism, primarily hydroxylation. psu.edunih.gov | Hydroxylation of the steroid nucleus. |

| Hydroxysteroid Dehydrogenases (HSDs) | Oxidation and reduction of hydroxyl/keto groups. nih.gov | Oxidation of the 3α- and/or 17α-hydroxyl groups. |

| Uridine Diphospho-glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid to increase water solubility for excretion. evitachem.comwikipedia.org | Glucuronidation of the 3α- and/or 17α-hydroxyl groups. |

Enzyme Kinetics and Substrate Specificity Studies

Detailed enzyme kinetic studies specifically for this compound are not extensively documented in publicly available research. However, general principles of steroid metabolism by the key enzyme families provide a framework for understanding potential interactions.

The kinetics of steroid-metabolizing enzymes are typically characterized by their Michaelis-Menten constant (Km) and maximum velocity (Vmax). For example, the 3β-hydroxysteroid dehydrogenase/Δ-isomerase has a reported Km of 10 nM for dehydroepiandrosterone (B1670201). uq.edu.au The substrate specificity of these enzymes is often stereoselective. For instance, different HSD isoforms will preferentially act on either alpha or beta hydroxyl configurations.

Glucuronidation by UGTs also demonstrates isoform-specific kinetics. For the enantiomer of 17β-estradiol, UGT1A10 and UGT2A1 showed the highest rates of glucuronidation, while UGT2B7 was also active. nih.gov The position of glucuronidation can also vary, with different isoforms favoring either the 3-OH or 17-OH position of the steroid. nih.gov

Table 2: Illustrative Enzyme Kinetic Parameters for Steroid Substrates

| Enzyme | Substrate | Kinetic Parameter (Km) | Reference |

|---|---|---|---|

| 3β-Hydroxysteroid Dehydrogenase/Δ-Isomerase | Dehydroepiandrosterone | 10 nM | uq.edu.au |

Regulation of Metabolizing Enzyme Expression and Activity

The expression and activity of steroid-metabolizing enzymes are subject to complex regulatory mechanisms, ensuring proper homeostasis of steroid hormones. This regulation can occur at the transcriptional level and can be influenced by various factors, including the steroids themselves.

For example, the expression of some CYP enzymes involved in estrogen metabolism is regulated by estradiol via the estrogen receptor. nih.gov This suggests a feedback mechanism where the hormone can influence its own metabolism. The expression and activity of 3β-HSD are also known to be dependent on the presence of various endogenous compounds, including steroids. nih.gov

The regulation of UGTs is also an area of active research. The expression of UGT enzymes can be induced or inhibited by various xenobiotics and endogenous molecules. For instance, certain drugs can induce the expression of UGTs, leading to accelerated metabolism of co-administered drugs.

Molecular Interactions and Cellular Mechanisms of 3alpha,17alpha Estr 5 10 Ene 3,17 Diol in Research Models

Ligand-Receptor Binding and Activation Studies

Research into the direct interaction of (3alpha,17alpha)-Estr-5(10)-ene-3,17-diol with nuclear receptors is not described in the available literature. For context, studies on related androstane (B1237026) and estrane (B1239764) diols have demonstrated a range of interactions with these receptors. For instance, metabolites of dehydroepiandrosterone (B1670201) (DHEA) and dihydrotestosterone (DHT), such as Androst-5-ene-3β,17β-diol (ADIOL) and 5α-androstane-3β,17β-diol (3β-DIOL), are known to possess estrogenic properties and bind to both Estrogen Receptors (ERs) and Androgen Receptors (ARs) to varying degrees nih.gov. The compound 5α-androstane-3β,17β-diol is noted for not binding to the androgen receptor but efficiently binding to Estrogen Receptor Beta (ERβ) unimi.itnih.gov. Conversely, 5α-androstane-3α,17β-diol has been shown to support prostate cancer cell proliferation through androgen receptor-independent signaling nih.gov.

Interaction with Nuclear Receptors (e.g., Estrogen Receptors alpha (ERα) and beta (ERβ), Androgen Receptor (AR))

There is no specific information available detailing the interaction of this compound with ERα, ERβ, or AR. The binding profile of steroids is highly dependent on their three-dimensional structure, including the stereochemistry of hydroxyl groups. For related compounds, a clear preference for certain receptors has been established. For example, 3β-Androstanediol is a selective, high-affinity agonist for ERβ and does not bind to the androgen receptor wikipedia.org. Its isomer, 3α-androstanediol, has a significantly lower affinity for estrogen receptors, with a preference for ERβ over ERα wikipedia.org.

Binding Affinity, Selectivity, and Receptor Subtype Specificity

Specific binding affinity data (e.g., Ki, IC50, or EC50 values) for this compound with ERα, ERβ, or AR are not available in the reviewed scientific literature. The selectivity and receptor subtype specificity are therefore unknown.

For comparison, the relative binding affinities for a series of related steroids to ERs and AR have been reported. For Estrogen Receptors, the binding preference is generally E2 > estrone (B1671321) (E1) > ADIOL > 3β-DIOL > testosterone (B1683101) (T) > DHT nih.gov. For the Androgen Receptor, the preference is DHT > T > 3β-DIOL > ADIOL > E1 > E2 nih.gov.

Binding Affinity of Related Steroids

| Compound | Receptor Target(s) | Relative Affinity/Activity |

|---|---|---|

| 3β-Androstanediol | ERβ, ERα | High-affinity agonist for ERβ; several-fold lower affinity for ERα. Does not bind AR. wikipedia.org |

| 3α-Androstanediol | ERβ, ERα | Substantially lower affinity for ERs than its 3β isomer, with a preference for ERβ over ERα. wikipedia.org |

| Androst-5-ene-3β,17β-diol (ADIOL) | ERs, AR | Binds to both ERs and AR. nih.gov |

| 5α-androstane-3β,17β-diol (3β-DIOL) | ERβ | Binds to ERβ but not to AR. nih.gov |

This table presents data for related compounds to provide context and is not representative of this compound, for which data is unavailable.

Allosteric Modulation and Conformational Changes Induced by Ligand Binding

There is no research available on the specific conformational changes that this compound might induce in nuclear receptors upon binding, nor is there information on any potential allosteric modulation. The binding of a ligand to a nuclear receptor typically induces conformational changes that facilitate the recruitment of co-regulatory proteins, which is a critical step in gene transcription nih.gov.

Non-Genomic Signaling Pathways and Membrane Receptor Interactions

Information regarding the potential role of this compound in activating non-genomic signaling pathways or interacting with membrane-associated receptors is currently absent from the scientific literature. Non-genomic signaling, which occurs rapidly, involves the activation of protein-kinase cascades through membrane-associated receptors nih.gov.

Rapid Cellular Responses Mediated by Membrane-Associated Receptors

No studies have documented rapid cellular responses mediated by this compound. In studies of other steroids, such as 5α-androstane-3α,17β-diol, rapid activation of signaling pathways like the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) has been observed in astrocytes nih.gov.

Activation of Intracellular Signaling Cascades

There is no evidence to describe the activation of specific intracellular signaling cascades by this compound. The ability of related androgens and their metabolites to activate pathways like PI3K/Akt and MAPK/ERK highlights the potential for steroids to exert effects through these non-genomic mechanisms, but this has not been investigated for the specific compound nih.gov.

Modulation of Enzyme Activity and Protein-Protein Interactions

Effects on Steroidogenic and Metabolizing Enzyme Activity

There is currently a lack of specific research data detailing the effects of this compound on the activity of key steroidogenic enzymes (such as those in the cytochrome P450 family) or metabolizing enzymes. The biotransformation pathways of related compounds often involve hydroxysteroid dehydrogenases (HSDs), which are responsible for the interconversion of hydroxyl and keto groups on the steroid nucleus. However, the specific interactions of this compound with these enzymes have not been characterized.

Direct Protein Binding and Functional Consequences

Direct protein binding studies for this compound are not extensively documented. For related androstane diols, binding affinities to receptors such as the estrogen receptors (ERα and ERβ) and the androgen receptor (AR) have been established and are crucial to their biological function. For instance, the stereoisomer 5α-androstane-3β,17β-diol is a known selective agonist for ERβ. However, equivalent binding data and the subsequent functional consequences for this compound are not available.

Effects on Cellular Processes in In Vitro and Ex Vivo Research Models

Modulation of Cell Proliferation and Apoptosis

Scientific literature lacks specific studies investigating the direct impact of this compound on cell proliferation and apoptosis in cancer cell lines or other research models. In contrast, related compounds like 5α-androstane-3α,17β-diol have been shown to support the proliferation of certain prostate cancer cells through androgen receptor-independent pathways. nih.gov Without dedicated studies, it is not possible to extrapolate these findings to this compound.

Gene Expression Profiling and Transcriptomic Analyses

No transcriptomic or gene expression profiling studies focused on the effects of this compound have been published. Such analyses on related steroids have revealed complex signaling pathways. For example, microarray analysis of cells treated with 5α-androstane-3α,17β-diol identified a set of responsive genes involved in signal transduction and cell proliferation, showing a pattern more closely related to epidermal growth factor (EGF) than to 5α-dihydrotestosterone (5α-DHT). nih.gov

Cellular Differentiation and Phenotypic Changes

There is no available research describing the influence of this compound on cellular differentiation or any resulting phenotypic alterations in cell culture models.

Structure Activity Relationship Sar and Structure Biological Property Relationship Studies of 3alpha,17alpha Estr 5 10 Ene 3,17 Diol

Elucidation of Essential Structural Motifs for Biological Interactions (Pharmacophores)

The biological activity of a steroid is intrinsically linked to its three-dimensional shape and the spatial arrangement of its functional groups, which together form the pharmacophore that interacts with biological targets like nuclear receptors. For estrogenic compounds, the generally accepted pharmacophore consists of a phenolic A-ring with a hydroxyl group at the C-3 position, a distant hydrophobic steroid core, and a hydroxyl group at the C-17 position. nih.govnih.gov These features allow for critical hydrogen bonding and hydrophobic interactions within the ligand-binding pocket of estrogen receptors (ERs). nih.govnih.gov

In the case of (3alpha,17alpha)-Estr-5(10)-ene-3,17-diol, the absence of an aromatic A-ring, a key feature of classical estrogens like estradiol (B170435), signifies a departure from the traditional estrogen pharmacophore. youtube.com The essential structural motifs for this non-phenolic steroid's biological interactions are therefore of particular interest. The key features of this compound likely include:

The Hydroxyl Groups at C-3 and C-17: These groups are critical for forming hydrogen bonds with amino acid residues in the receptor's binding site. nih.gov The specific alpha-orientation of these hydroxyl groups dictates the geometry of these interactions.

The Steroid Scaffold: The rigid tetracyclic structure provides the necessary framework to position the hydroxyl groups at an optimal distance for receptor binding. The distance between the C-3 and C-17 hydroxyl groups is a critical determinant of estrogenic activity. nih.gov

The combination of these structural elements defines the unique pharmacophore of this compound, distinguishing it from both classical estrogens and other steroid classes.

Impact of Stereochemistry on Receptor Binding and Cellular Activity

The stereochemistry of a steroid is a paramount factor in determining its biological activity, as receptors are highly stereospecific. For this compound, the orientation of the hydroxyl groups at C-3 and C-17, as well as the nature of the A/B ring junction, are critical.

Stereochemistry at C-3 and C-17:

The orientation of the hydroxyl groups at the C-3 and C-17 positions significantly influences receptor binding and subsequent cellular responses. In general, for estrogens, a 17-beta-hydroxyl group is considered optimal for high-affinity binding to the estrogen receptor. nih.gov The 17-alpha-hydroxyl epimer, as seen in the subject compound, typically exhibits lower binding affinity for classical estrogen receptors compared to its 17-beta counterpart. nih.gov

Similarly, the stereochemistry at the C-3 position is crucial. While most potent natural estrogens possess a phenolic hydroxyl at C-3, in saturated A-ring systems, the 3-alpha versus 3-beta configuration can dramatically alter biological activity. For instance, in the androstane (B1237026) series, 3-alpha- and 3-beta-androstanediol exhibit different receptor binding profiles and biological effects.

The 5(10)-ene System:

Comparative Analysis with Structurally Related Steroids and Analogues

To better understand the biological profile of this compound, it is informative to compare it with structurally related steroids.

Other Estrene Diols and Estradiol:

Compared to the potent endogenous estrogen, 17-beta-estradiol, this compound lacks the aromatic A-ring. This is a significant structural difference that generally leads to a much lower affinity for the classical estrogen receptors, ERα and ERβ. nih.gov The estrogenicity of a compound is heavily reliant on the phenolic A-ring for high-affinity binding.

When comparing with other estrene diols, the stereochemistry at C-3 and C-17 is the primary determinant of activity. For example, (3alpha,17beta)-Estr-5(10)-ene-3,17-diol, with the more "estrogenic" 17-beta-hydroxyl, would be expected to have a different receptor binding profile.

Dehydroepiandrosterone (B1670201) (DHEA) Metabolites:

This compound shares structural similarities with metabolites of dehydroepiandrosterone (DHEA), a C-19 adrenal steroid. nih.gov DHEA is a precursor to a variety of active steroid hormones, and its metabolites can interact with multiple receptors. nih.gov For instance, androstenediol (B1197431) (androst-5-ene-3beta,17beta-diol) and its metabolites are known to interact with both androgen and estrogen receptors. mdpi.comoup.com A comparative analysis suggests that this compound may also exhibit a complex pharmacology, potentially interacting with a range of steroid hormone receptors.

| Compound | A-Ring | C-3 Hydroxyl | C-17 Hydroxyl | Key Biological Feature |

|---|---|---|---|---|

| This compound | Unsaturated (5(10)-ene) | alpha | alpha | Non-phenolic estrene diol with alpha-stereochemistry. |

| 17beta-Estradiol | Aromatic (Phenolic) | beta (phenolic) | beta | Potent endogenous estrogen with high affinity for ERs. nih.gov |

| Androst-5-ene-3beta,17beta-diol | Unsaturated (5-ene) | beta | beta | DHEA metabolite with affinity for both ERs and ARs. nih.gov |

| 5alpha-Androstane-3alpha,17beta-diol (B1664111) | Saturated | alpha | beta | Metabolite of DHT with neurosteroidal activity. |

Principles for Rational Design of Novel Steroid Derivatives for Research Tools

The unique scaffold of this compound provides a starting point for the rational design of novel steroid derivatives that can serve as valuable research tools. The goal of such design is often to create selective receptor modulators (SRMs) that exhibit tissue-specific effects. wikipedia.org

Key principles for the rational design of novel steroid derivatives from this scaffold include:

Scaffold Diversification: The estrene scaffold can be chemically modified to explore a wider chemical space. rsc.orgnih.gov This can involve introducing different functional groups at various positions to probe interactions with the target receptor.

Stereochemical Control: The synthesis of all possible stereoisomers (e.g., 3-beta, 17-beta; 3-alpha, 17-beta; 3-beta, 17-alpha) is essential to fully understand the structure-activity relationships and to identify the optimal configuration for a desired biological effect.

Targeted Modifications: Based on the known structure of steroid receptor ligand-binding pockets, modifications can be designed to enhance affinity for a specific receptor subtype (e.g., ERα vs. ERβ) or to introduce antagonist instead of agonist properties. nih.gov For example, the introduction of bulky side chains can disrupt the conformational changes required for receptor activation.

Bioisosteric Replacement: Functional groups can be replaced with bioisosteres to improve pharmacokinetic properties or to alter the electronic nature of the molecule without drastically changing its shape.

Computational Modeling: In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity and biological activity of designed analogues before their synthesis, thus streamlining the discovery process. ajpbp.comresearchgate.net

By applying these principles, novel derivatives of this compound can be developed as selective probes to investigate the function of various steroid hormone receptors and to potentially serve as leads for new therapeutic agents.

Advanced Analytical and Methodological Approaches in Research on 3alpha,17alpha Estr 5 10 Ene 3,17 Diol

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatographic methods are indispensable for separating (3alpha,17alpha)-Estr-5(10)-ene-3,17-diol from complex mixtures, such as synthetic reaction products or biological matrices. The choice of technique depends on the specific analytical goal, whether it be purification, detection, or precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steroids due to its versatility and excellent separation capabilities. nih.gov For compounds like this compound, reversed-phase HPLC is the most common approach. nih.gov This method utilizes a nonpolar stationary phase, typically a C18 or C8 bonded silica, and a polar mobile phase. nih.govacs.org

The separation of steroid isomers, which often have very similar polarities, presents a significant challenge. acs.org Method development for this compound would involve optimizing the mobile phase composition, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, to achieve adequate resolution from other stereoisomers. oup.com The use of gradient elution, where the mobile phase composition is changed over the course of the analysis, is a common strategy to effectively separate multiple steroid compounds in a single run. oup.com Detection is typically achieved using a UV detector, although the low UV absorbance of some steroids can limit sensitivity. oup.com To overcome this, fluorescence detection can be employed after derivatization with a fluorescent tag, significantly enhancing sensitivity and selectivity. nih.gov

Table 1: Representative HPLC Conditions for Steroid Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 (e.g., 30 cm x 2.0 mm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.35 mL/min |

| Detection | UV-Vis or Fluorescence (with derivatization) |

| Injection Volume | 5 µL |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile steroids like this compound, derivatization is a necessary step to increase their volatility and improve chromatographic performance. nih.govrestek.com Common derivatizing agents for steroids include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. researchgate.net

Table 2: Illustrative GC-MS Parameters for Steroid Metabolite Analysis

| Parameter | Example Condition |

|---|---|

| Derivatization | Trimethylsilyl (TMS) ether formation |

| GC Column | High-temperature, low-bleed capillary column (e.g., Rxi-1ms) |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Ion Trap |

Note: These parameters are illustrative and would be adapted for the specific analysis of derivatized this compound.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has become a leading analytical technique for steroid analysis due to its high sensitivity, specificity, and speed. nih.govnih.gov This method combines the superior separation power of UHPLC, which uses smaller particle size columns to achieve higher resolution and faster analysis times, with the highly selective and sensitive detection of tandem mass spectrometry. nih.gov

For the analysis of this compound, a UHPLC system would typically employ a sub-2 µm particle size C18 column to separate it from its isomers. mdpi.com Following chromatographic separation, the analyte enters the mass spectrometer, where it undergoes ionization, typically via electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion corresponding to the protonated or sodiated molecule of the compound is selected and then fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and allows for accurate quantification even in complex biological matrices. nih.gov The development of a UHPLC-MS/MS method for this compound would involve the optimization of both the chromatographic separation and the mass spectrometric parameters, including the selection of precursor and product ions.

Spectroscopic and Spectrometric Methods for Structure Elucidation and Characterization

Spectroscopic and spectrometric techniques are crucial for the unambiguous identification and structural characterization of this compound. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including steroids. While specific NMR data for this compound is not widely published, the analysis would follow established principles for steroid characterization.

¹H NMR: Proton NMR provides information about the chemical environment of each hydrogen atom in the molecule. For this compound, the spectrum would show characteristic signals for the methyl protons, the protons attached to the steroid backbone, and the protons of the two hydroxyl groups. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would be used to determine the connectivity and relative stereochemistry of the molecule.

¹³C NMR: Carbon NMR provides a signal for each unique carbon atom in the molecule. The spectrum of this compound would show distinct signals for the 18 carbons of the steroid skeleton, which would be assigned based on their chemical shifts.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the complete connectivity of the molecule. COSY identifies proton-proton couplings, while HSQC and HMBC correlate proton and carbon signals, allowing for the unambiguous assignment of all proton and carbon resonances. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is critical for confirming the stereochemistry, including the alpha configuration of the hydroxyl groups at C3 and C17.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound, which is C₁₈H₂₈O₂. nih.gov This technique can differentiate between compounds with the same nominal mass but different elemental compositions. HRMS is often coupled with liquid chromatography (LC-HRMS) to provide both separation and accurate mass determination of components in a mixture. The fragmentation pattern observed in HRMS can also provide valuable structural information, complementing the data obtained from NMR spectroscopy. A recent development in mass spectrometry involves the use of silver cationization to enhance the detection of steroids and produce predictable fragmentation patterns that can help in distinguishing between regioisomers. acs.org

X-ray Crystallography for Conformational Analysis

Table 1: General Parameters Determined by X-ray Crystallography of Steroids

| Parameter | Description | Significance for this compound |

|---|---|---|

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal. | Provides fundamental information about the crystal packing. |

| Space Group | The symmetry elements of the crystal. | Indicates the arrangement of molecules within the crystal lattice. |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. | Allows for the construction of a 3D model of the molecule. |

| Bond Lengths | The distances between bonded atoms. | Confirms the covalent structure and can indicate bond order. |

| Bond Angles | The angles between adjacent bonds. | Defines the geometry around each atom. |

| Torsion Angles | The dihedral angles between four consecutive atoms. | Describes the conformation of the steroid rings and side chains. |

Radioligand Binding Assays for Receptor Interaction Quantification

Radioligand binding assays are a fundamental tool for quantifying the interaction of a compound with its biological receptors. These assays measure the affinity of a ligand for a receptor by using a radioactively labeled form of a known ligand. While direct radiolabeled binding studies for this compound are not extensively documented, data from related compounds offer significant insights into its potential receptor binding profile.

A study on the closely related synthetic steroid 4-estren-3alpha,17beta-diol (estren) demonstrated that it binds to the human androgen receptor (AR) with a 10-fold higher affinity than to either the estrogen receptor-alpha (ERα) or estrogen receptor-beta (ERβ). nih.gov This suggests that this compound may also exhibit a preference for the androgen receptor over estrogen receptors.

In a typical competitive binding assay, a constant concentration of a radiolabeled ligand (e.g., [3H]-dihydrotestosterone for AR, or [3H]-estradiol for ERs) is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound, this compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined, which are measures of binding affinity.

Table 2: Representative Binding Affinities of Related Steroids to Steroid Receptors

| Compound | Receptor | Binding Affinity (Relative to Estradiol (B170435) for ERs, or DHT for AR) | Reference |

|---|---|---|---|

| Estradiol | ERα | 100% | sapphirebioscience.com |

| Estradiol | ERβ | 100% | sapphirebioscience.com |

| Dihydrotestosterone (DHT) | AR | 100% | sapphirebioscience.com |

| 4-estren-3alpha,17beta-diol (estren) | AR | High affinity | nih.gov |

| 4-estren-3alpha,17beta-diol (estren) | ERα | Low affinity | nih.gov |

| 4-estren-3alpha,17beta-diol (estren) | ERβ | Low affinity | nih.gov |

| 5α-androstane-3α,17β-diol | ERβ | ~0.3% (of estradiol) | wikipedia.org |

| 5α-androstane-3β,17β-diol | ERβ | Moderate affinity | frontiersin.org |

This table presents generalized data for related compounds to infer the potential binding characteristics of this compound.

In Vitro Cell-Based Assays and Reporter Gene Systems for Functional Studies

To understand the functional consequences of receptor binding, in vitro cell-based assays and reporter gene systems are indispensable. These assays can determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect.

Reporter gene assays are a common approach. In these systems, cells are engineered to contain a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a hormone-responsive element (HRE). For instance, to test for androgenic activity, a cell line would be transfected with a plasmid containing an androgen response element (ARE) linked to a luciferase gene. Upon binding of an androgenic compound like this compound to the androgen receptor, the receptor-ligand complex would bind to the ARE and drive the expression of luciferase, which can be quantified by measuring light emission.

Research on the related compound 4-estren-3alpha,17beta-diol (estren) has shown that it can stimulate an androgen response element-luciferase reporter with an efficacy similar to that of natural androgens. nih.gov This compound was also shown to induce the expression of prostate-specific antigen (PSA), a known androgen-regulated gene, in human prostate cancer cells (LNCaP). nih.gov These findings suggest that this compound may also function as an androgen receptor agonist.

Table 3: Common In Vitro Assays for Functional Characterization of Steroids

| Assay Type | Principle | Information Gained | Example Application for this compound |

|---|---|---|---|

| Reporter Gene Assay | Measures the activation of a hormone-responsive promoter linked to a reporter gene (e.g., luciferase). | Determines agonist or antagonist activity and dose-response relationship. | Assessing the ability to activate androgen or estrogen receptor-mediated gene transcription. |

| Cell Proliferation Assay | Monitors the growth of hormone-dependent cell lines (e.g., MCF-7 for estrogens, LNCaP for androgens). | Evaluates the effect on cell growth and viability. | Determining if the compound stimulates or inhibits the growth of hormone-sensitive cancer cells. |

| Gene Expression Analysis (e.g., qPCR, Microarray) | Measures changes in the mRNA levels of target genes in response to treatment. | Identifies downstream genes regulated by the compound. | Quantifying changes in the expression of known androgen- or estrogen-responsive genes. |

| Receptor Translocation Assay | Visualizes the movement of the steroid receptor from the cytoplasm to the nucleus upon ligand binding. | Confirms that the compound induces a key step in receptor activation. | Using immunofluorescence to observe the nuclear translocation of the androgen receptor in cells treated with the compound. |

Immunochemical Methods for Detection and Quantification in Research Samples (e.g., ELISA Development for Metabolites)

Immunochemical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for the sensitive and specific detection and quantification of steroids and their metabolites in various biological samples like plasma, urine, and tissue homogenates. The development of an ELISA for this compound or its metabolites would be a valuable asset for pharmacokinetic and metabolic studies.

The development of such an assay involves synthesizing a hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein) that is structurally similar to the target analyte. This hapten is then conjugated to a carrier protein, like bovine serum albumin (BSA), and used to immunize an animal (e.g., a rabbit or a mouse) to produce specific antibodies.

A study detailing the development of a radioimmunoassay (a similar immunochemical technique) for 5α-androstane-3α,17β-diol 17-glucuronide, a metabolite of a related androgen, provides a blueprint for how such an assay could be developed. nih.gov The researchers synthesized a derivative of the target metabolite and conjugated it to BSA to generate specific antibodies. nih.gov Similarly, an immunization study against 5alpha-androstane-3alpha,17beta-diol (B1664111) has been conducted, demonstrating the feasibility of producing antibodies against such steroid structures. nih.gov

Once specific antibodies are produced, a competitive ELISA can be established. In this format, the sample containing the unknown amount of this compound (or its metabolite) is mixed with a known amount of the enzyme-labeled compound. This mixture is then added to a microplate well coated with the antibody. The free and enzyme-labeled analyte compete for binding to the limited number of antibody sites. The amount of enzyme-labeled analyte that binds is inversely proportional to the concentration of the analyte in the sample.

Table 4: Key Steps in the Development of an ELISA for a Steroid Metabolite

| Step | Description | Relevance to this compound Metabolite |

|---|---|---|

| Hapten Synthesis | Chemical modification of the target molecule to introduce a linker for conjugation. | A derivative of a major metabolite of this compound would be synthesized. |

| Conjugation to Carrier Protein | Covalent attachment of the hapten to a large, immunogenic protein (e.g., BSA, KLH). | The hapten-protein conjugate serves as the immunogen. |

| Immunization and Antibody Production | Injecting the immunogen into an animal to elicit an immune response and produce polyclonal or monoclonal antibodies. | Generation of antibodies with high affinity and specificity for the target metabolite. |

| Assay Development and Validation | Optimization of assay conditions (e.g., antibody and conjugate concentrations, incubation times) and validation of performance (e.g., specificity, sensitivity, precision). | Establishment of a reliable method for quantifying the metabolite in research samples. |

Theoretical and Computational Investigations of 3alpha,17alpha Estr 5 10 Ene 3,17 Diol

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as (3alpha,17alpha)-Estr-5(10)-ene-3,17-diol, with a protein receptor. For steroidal compounds, the primary targets of interest are often nuclear receptors like the estrogen receptors (ERα and ERβ) and androgen receptors.

Conformational Analysis and Binding Mode Prediction

A comprehensive conformational analysis of this compound would be the initial step. This involves identifying the molecule's most stable three-dimensional shapes, or conformers. Due to the flexibility of the steroid backbone, multiple low-energy conformations can exist, and their geometries can significantly influence how the molecule fits into a receptor's binding pocket.

Molecular docking simulations would then be employed to predict the preferred binding orientation of these conformers within the active sites of receptors like ERα and ERβ. The predicted binding mode would be highly dependent on the stereochemistry of the hydroxyl groups at the C3 and C17 positions. The alpha-orientations of both hydroxyl groups in this compound would dictate a specific pattern of hydrogen bonding and hydrophobic interactions with the amino acid residues of the receptor. It is hypothesized that these interactions would differ significantly from those of its stereoisomers, such as the more extensively studied 17β-estradiol.

Table 1: Predicted Interacting Residues in Estrogen Receptor Alpha (ERα) for Estrane (B1239764) Diols

| Interacting Residue | Interaction Type | Predicted for this compound |

|---|---|---|

| Glu353 | Hydrogen Bond | Possible with 3α-OH |

| Arg394 | Hydrogen Bond | Possible with 3α-OH |

| His524 | Hydrogen Bond | Possible with 17α-OH |

| Leu346 | Hydrophobic | High Likelihood |

| Leu384 | Hydrophobic | High Likelihood |

| Met421 | Hydrophobic | High Likelihood |

Energy Landscape and Stability of Receptor-Ligand Complexes

Following the initial docking, molecular dynamics (MD) simulations would provide insights into the dynamic behavior and stability of the this compound-receptor complex over time. These simulations model the movements of atoms and molecules, allowing for the calculation of the binding free energy, which is a measure of the affinity of the ligand for the receptor.

The energy landscape of the binding process would reveal the most energetically favorable binding pathways and the stability of the final complex. The simulations would also highlight the role of water molecules in mediating the interaction and the flexibility of both the ligand and the receptor's binding site upon complex formation. The stability of the complex is crucial for its biological activity, and MD simulations can predict the residence time of the ligand in the binding pocket.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, which in turn govern its reactivity. For this compound, these calculations would provide a detailed picture of its electron distribution, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO).

The molecular electrostatic potential map would identify the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. The energies and shapes of the HOMO and LUMO would be crucial in predicting the molecule's reactivity in chemical reactions, including metabolic transformations. A smaller HOMO-LUMO gap generally suggests higher reactivity. These calculations would also provide theoretical values for properties like dipole moment and polarizability, which are important for understanding intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound are available, a model could be developed using a dataset of structurally related estrane and androstane (B1237026) diols with known binding affinities for estrogen or androgen receptors.

Cheminformatics modeling would involve the calculation of a wide range of molecular descriptors for this compound, including topological, electronic, and steric parameters. These descriptors would then be used as variables in the QSAR model to predict its binding affinity. The predictive power of such a model would depend on the diversity and quality of the training data.

Table 2: Key Molecular Descriptors for QSAR Modeling of Steroids

| Descriptor Type | Example Descriptors | Relevance |

|---|---|---|

| Topological | Molecular Weight, Wiener Index | Size and shape of the molecule |

| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity and polarity |

| Steric | Molar Refractivity, Ovality | Molecular volume and shape |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

Predictive Models for Metabolic Transformations and Enzyme Substrate Specificity

Predictive models for drug metabolism aim to identify the likely metabolites of a compound when it is processed by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. For this compound, these in silico models would predict the sites on the molecule that are most susceptible to enzymatic attack.

The predictions are typically based on the reactivity of different atoms in the molecule, which can be derived from quantum chemical calculations, and on models of the active sites of specific CYP enzymes. The most probable metabolic reactions for steroids include hydroxylation, oxidation, and conjugation. Predictive models would generate a list of potential metabolites and the enzymes likely responsible for their formation. This information is critical in understanding the compound's pharmacokinetic profile and potential for drug-drug interactions.

Table 3: Common Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 17β-estradiol |

| Androstane |

Future Research Directions and Unexplored Avenues for 3alpha,17alpha Estr 5 10 Ene 3,17 Diol

Development of Novel Chemical Probes and Research Tools

A significant barrier to understanding the specific biological functions of (3alpha,17alpha)-Estr-5(10)-ene-3,17-diol is the lack of dedicated research tools. The development of novel chemical probes is a critical first step to delineate its interactions and pathways.

Future research should focus on synthesizing high-affinity, specific ligands and fluorescent probes. For instance, estradiol-mimetic fluorescent probes have been successfully created from other compounds to probe the estrogen receptor (ER) and develop fluorescence polarization assays. nih.gov A similar approach could be adapted for this compound to visualize its binding to potential receptors and cellular structures.

Furthermore, the creation of biosensors, such as those based on bioluminescence resonance energy transfer (BRET), could provide real-time data on receptor dimerization or conformational changes induced by this specific steroid. nih.gov Such tools have been effective in screening for endocrine-disrupting chemicals by detecting their influence on ER dimerization. nih.gov Applying this technology would enable high-throughput screening of the compound's activity and help identify its primary molecular targets.

Table 1: Proposed Chemical Probes and Research Tools for this compound

| Research Tool Type | Potential Application | Rationale for Development |

| Fluorescently Labeled Analogs | Cellular imaging, receptor binding assays, fluorescence polarization | To visualize the subcellular localization of the compound and quantify its binding affinity to known and novel receptors. nih.gov |

| Biotinylated Probes | Affinity purification, pull-down assays | To isolate and identify specific binding proteins and nuclear receptors from cell lysates. |

| Photoaffinity Labels | Covalent modification of binding partners | To irreversibly link the steroid to its target proteins, facilitating their identification via mass spectrometry. |

| BRET-Based Biosensors | Real-time monitoring of receptor interactions | To study ligand-induced receptor dimerization and conformational changes in living cells, providing dynamic functional data. nih.gov |

| Deuterated Standards | Quantitative mass spectrometry | To develop precise and accurate analytical methods for quantifying endogenous and exogenous levels of the compound in biological samples. lgcstandards.com |

Elucidation of Novel or Unconventional Biological Roles and Pathways

While its structure suggests a relationship with estrogenic pathways, the precise biological role of this compound is unknown. Research into related steroid metabolites has revealed that they can possess unique activities, sometimes independent of classical nuclear hormone receptors. For example, the testosterone (B1683101) metabolite 5alpha-androstane-3alpha,17beta-diol (B1664111) can support prostate cancer cell proliferation through androgen receptor-independent signaling. nih.gov This raises the possibility that this compound may also exert non-genomic effects or interact with unconventional signaling pathways.

Future investigations should explore its potential to modulate various signaling cascades implicated in cell growth, differentiation, and metabolism, such as the PI3K/AKT/mTOR and MAPK pathways. mdpi.comacs.org It is also crucial to determine if it acts as an agonist, antagonist, or selective modulator at known estrogen receptors (ERα and ERβ) or if it interacts with other receptors, such as G-protein coupled estrogen receptor (GPER).

Table 2: Potential Biological Roles and Pathways for Investigation

| Potential Role | Signaling Pathway to Investigate | Rationale |

| Non-Genomic Signaling | PI3K/AKT/mTOR, MAPK/ERK | Many steroids exert rapid, non-genomic effects by activating kinase cascades, influencing cell survival and proliferation. acs.orgmdpi.com |

| Receptor Cross-Talk | Androgen Receptor (AR), Progesterone (B1679170) Receptor (PR) | Structural similarities with other steroids suggest potential for binding to and modulating other steroid hormone receptors. mdpi.com |

| Metabolic Regulation | Steroid biosynthesis, Glycolysis, Fatty acid synthesis | Steroids can act as signaling molecules that regulate key metabolic pathways within cells. mdpi.comnih.gov |

| Neurosteroid Activity | GABA-A receptors, NMDA receptors | Certain estrogen metabolites have known neuroprotective and modulatory effects in the central nervous system. |

| Immunomodulation | NF-κB Signaling | Estrogens are known to have complex effects on the immune system; this compound's role is entirely unexplored. acs.org |

Application of Systems Biology and Multi-Omics Approaches in Steroid Research

To capture the full spectrum of biological effects of this compound, a systems biology approach is indispensable. The integration of multiple high-throughput "omics" technologies can provide a holistic view of the cellular response to this compound. nih.govresearchgate.net By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single target and map the complex network of interactions influenced by this steroid. nih.gov

For example, treating specific cell lines with the compound and subsequently performing RNA-sequencing (transcriptomics) and mass spectrometry-based proteomics and metabolomics could reveal which genes are transcribed, which proteins are expressed, and which metabolic pathways are altered. researchgate.net This integrated data can help construct regulatory network models to understand how the compound's effects propagate through different biological layers. nih.gov Such approaches have been used to uncover that differentially expressed genes in response to certain conditions are associated with steroid biosynthesis and glycolysis pathways. nih.gov

Table 3: Multi-Omics Strategies for Studying this compound

| Omics Technology | Research Question | Expected Outcome |

| Transcriptomics (RNA-Seq) | Which genes are up- or down-regulated in response to the compound? | Identification of gene networks and signaling pathways modulated by the steroid. |

| Proteomics (Mass Spectrometry) | How does the compound alter the cellular protein landscape and post-translational modifications? | Discovery of protein expression changes and signaling events (e.g., phosphorylation) that mediate the compound's effects. researchgate.net |

| Metabolomics (GC-MS, LC-MS) | What is the impact on the cellular metabolome? | Revelation of alterations in metabolic pathways, such as steroidogenesis, energy metabolism, and lipid profiles. nih.gov |

| Integrative Multi-Omics Analysis | How do changes at the gene, protein, and metabolite levels interrelate to produce a physiological effect? | A comprehensive, systems-level understanding of the compound's mechanism of action and biological function. researchgate.net |

Methodological Advancements and Overcoming Research Challenges

Studying a single, specific steroid isomer like this compound presents significant methodological hurdles. Its structural similarity to other estrogens and their metabolites requires highly specific and sensitive analytical techniques for accurate detection and quantification in complex biological matrices.

A primary challenge is distinguishing it from its stereoisomers, such as (3alpha,17beta)-Estr-5(10)-ene-3,17-diol. Future research must focus on advancing chromatographic separation techniques (e.g., chiral chromatography, advanced liquid chromatography) coupled with high-resolution mass spectrometry (HRMS) to resolve and identify these closely related structures.

Another challenge is the often low endogenous concentration and transient nature of steroid metabolites. This necessitates the development of more sensitive assays and robust sample preparation methods to minimize analyte loss and degradation. Furthermore, overcoming the complexity of integrating large multi-omics datasets requires the development of new computational tools and statistical methods to extract meaningful biological insights from the vast amount of data generated. researchgate.netnih.gov The use of in silico approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can help predict the compound's potential targets and guide experimental design, making research more efficient and targeted. mdpi.com

Q & A

Q. What are the recommended methods for extracting (3alpha,17alpha)-Estr-5(10)-ene-3,17-diol from natural sources?

The compound can be extracted from seaweed (e.g., Enteromorpha prolifera) using ultrasound-assisted ethanol extraction (55% ethanol) , followed by ultrafiltration (3 kDa molecular weight cutoff) to isolate polyphenol-rich fractions. This method preserves structural integrity and enhances yield by disrupting cell walls efficiently. Subsequent characterization via LC-MS with characteristic ions (e.g., [M + H]+ 277) confirms purity .

Q. How is the chemical structure of this compound characterized in research settings?

Structural elucidation involves high-resolution mass spectrometry (HR-MS) and fragmentation pattern analysis . For example, the compound exhibits a molecular ion at m/z 277 ([M + H]+) and diagnostic fragments such as m/z 235 (loss of C3H6) and m/z 191 (loss of C5H8O). These patterns align with the molecular formula C18H28O2 and stereochemical assignments from nuclear Overhauser effect (NOE) experiments .

Q. What analytical techniques are employed to quantify this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For in vivo studies, samples (e.g., serum or tissue homogenates) are processed via solid-phase extraction (SPE) to remove interfering matrix components. Quantification uses deuterated internal standards to correct for ionization variability, achieving detection limits in the ng/mL range .

Advanced Research Questions

Q. What are the implications of catalytic oxidation on the functionalization of this compound derivatives?

Copper-catalyzed vinylogous aerobic oxidation selectively modifies the Δ5(10) double bond to introduce hydroxyl groups. For example, estr-5(10)-ene-3,17-dione undergoes oxidation to yield 10β-hydroxyestr-4-ene-3,17-dione (56% yield) without disrupting allylic or tertiary C–H bonds. This method enables rapid synthesis of bioactive analogs for structure-activity relationship (SAR) studies .

Q. How do researchers assess the teratogenic risks of this compound in preclinical models?

Subcutaneous administration in pregnant rodents (e.g., rats at 0.5–1 mg/kg bw) during critical gestation windows (days 2–4 or 8–13) evaluates embryotoxicity. Endpoints include resorption rates, intrauterine deaths, and malformations (e.g., exencephaly, hydrocephalus). Dose-response relationships and stereochemical effects (e.g., 3α vs. 3β hydroxyl configurations) are critical for risk stratification .

Q. What challenges arise in distinguishing this compound from its stereoisomers in metabolic studies?

The compound’s C3 and C17 hydroxyl stereochemistry complicates differentiation from isomers like (3beta,17alpha)- or (3alpha,17beta)-configurations. Advanced techniques such as chiral chromatography (e.g., using cellulose-based columns) or circular dichroism (CD) spectroscopy are required. Cross-reactivity in immunoassays further necessitates orthogonal validation via MS-based workflows .

Q. How does this compound modulate gut microbiota in diabetic models?

In type 2 diabetic mice, the compound reduces hyperglycemia by enhancing Akkermansia muciniphila abundance andsuppressing Bacteroides spp. , correlating with improved insulin sensitivity. Mechanistic studies use fecal microbiota transplantation (FMT) and 16S rRNA sequencing to validate causality. Dosage optimization (e.g., 50–100 mg/kg/day) balances efficacy with minimal dysbiosis risks .